N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Description
N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring bearing a 3,4-dimethoxybenzenesulfonyl group and an N-methylethanediamide moiety. The sulfonyl group at the 3-position of the oxazinan ring introduces electron-donating methoxy substituents, which may influence electronic properties and reactivity. The ethanediamide group, substituted with a methyl group, contributes to the molecule’s steric and hydrogen-bonding capabilities. Characterization methods such as NMR, IR, and elemental analysis are standard for such compounds, as demonstrated in related studies .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-17-15(20)16(21)18-10-14-19(7-4-8-26-14)27(22,23)11-5-6-12(24-2)13(9-11)25-3/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZSZIUXMVUOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazinan ring, the introduction of the sulfonyl group, and the final coupling with the oxalamide moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and oxalyl chloride. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The sulfonyl and oxalamide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to and .
Key Observations:
Sulfonyl Group Variations: The 3,4-dimethoxybenzenesulfonyl group in the target and provides electron-donating methoxy substituents, which may enhance stability in catalytic or binding contexts compared to electron-withdrawing groups (e.g., fluorine in ) .
Ethanediamide Substituents :
- Methyl (target) vs. cyclohexyl (): The cyclohexyl group in increases molecular weight (469.55 vs. ~401.45) and hydrophobicity, which could affect solubility and membrane permeability.
- Ethyl () and 2-methylpropyl (): Larger substituents may sterically hinder interactions but improve lipophilicity .
Synthesis and Characterization :
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide moiety, which is known for its diverse biological effects, including antibacterial and antitumor properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a 1,3-oxazinan ring and a dimethoxybenzenesulfonyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis.
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
Antimicrobial Activity
A study assessed the antimicrobial properties of related sulfonamide derivatives against various bacterial strains. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Related Sulfonamide Derivative | 32 | Escherichia coli |
| Related Sulfonamide Derivative | 16 | Pseudomonas aeruginosa |
Antitumor Activity
In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines through HDAC inhibition. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | HDAC inhibition |
| MCF-7 (breast cancer) | 10.0 | Apoptosis induction |
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of this compound revealed promising results against resistant strains of Staphylococcus aureus. The study employed a series of in vitro assays to evaluate the compound's effectiveness and found that it significantly reduced bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of this compound against various human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. Detailed analysis showed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within the cancer cells, triggering apoptotic pathways.
Q & A
(Basic) What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazinan ring via cyclization of amino alcohols with aldehydes under acidic or basic conditions. Key steps include:
Sulfonylation : Introducing the 3,4-dimethoxybenzenesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–25°C .
Amide Coupling : Reacting the sulfonylated intermediate with methylethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical Conditions:
- Temperature control during sulfonylation (exothermic reaction).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Catalytic amounts of DMAP to accelerate amide bond formation .
(Basic) How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazinan methylene at δ 3.5–4.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected m/z 493.5) .
- X-ray Crystallography : Resolve crystal structure using SHELXL/ORTEP-III for bond length/angle validation (e.g., S–O bond: 1.43–1.45 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
